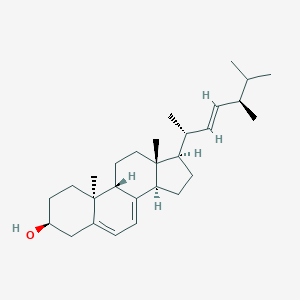

Lumisterol

Descripción general

Descripción

Lumisterol es un compuesto que pertenece a la familia de compuestos esteroides de la vitamina D. Es el isómero (9β,10α) del ergosterol y se produjo inicialmente como subproducto fotoquímico en la preparación de la vitamina D1, que es una mezcla de vitamina D2 y this compound . El this compound se puede formar a partir del 7-dehidrocolesterol mediante la exposición a la radiación ultravioleta B, que también produce otros compuestos como el tacisterol .

Aplicaciones Científicas De Investigación

Dermatological Applications

Wound Healing and Skin Disorders

Lumisterol has been investigated for its ability to enhance the production of vitamin D analogs in the skin, particularly in low-energy UV light conditions. A notable patent describes compositions that utilize this compound and tachysterol analogs to treat hyperproliferative skin disorders such as psoriasis and to promote wound healing. These compositions can be administered topically or systemically to improve skin health and inhibit scar formation .

Mechanisms of Action

Research indicates that this compound metabolites can inhibit the proliferation of human skin cells, particularly epidermal keratinocytes. Specific hydroxylumisterols have shown the ability to stimulate gene expression related to keratinocyte differentiation while inhibiting genes associated with cell proliferation, suggesting a dual role in promoting healthy skin turnover and preventing excessive growth .

Antiviral Properties

Inhibition of SARS-CoV-2

Recent studies have highlighted the potential of this compound and its derivatives in combating viral infections, particularly SARS-CoV-2. Active forms of vitamin D and this compound have been shown to inhibit key enzymes involved in the viral replication process, including the main protease (M pro) and RNA-dependent RNA polymerase (RdRP). Specific hydroxymetabolites demonstrated significant inhibition rates, suggesting that this compound could serve as a therapeutic agent against COVID-19 .

Metabolic Effects

Impact on Vitamin D Metabolism

this compound influences the metabolism of vitamin D within the body. High doses of this compound have been shown to significantly reduce levels of 25-hydroxyvitamin D3 and calcitriol in animal models. This effect is accompanied by changes in the expression of cytochrome P450 enzymes responsible for vitamin D metabolism, indicating a complex interaction between this compound intake and vitamin D homeostasis .

Interaction with Nuclear Receptors

Liver X Receptors Activation

Research has demonstrated that this compound derivatives interact with liver X receptors (LXRs), which play a critical role in lipid metabolism and inflammation. The binding affinity of this compound analogs to LXRs suggests potential applications in metabolic diseases, where modulation of these receptors could lead to therapeutic benefits .

Summary Table of Applications

Mecanismo De Acción

El lumisterol ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: Los hidroxylumisteroles actúan sobre receptores como el receptor de hidrocarburos arilo, los receptores X del hígado (alfa y beta) y el receptor gamma activado por proliferadores de peroxisomas.

Compuestos similares:

Vitamina D3 (Colecalciferol): Tanto el this compound como la vitamina D3 se producen a partir del 7-dehidrocolesterol mediante la irradiación ultravioleta B.

Tacisterol: Otro producto fotoquímico formado a partir del 7-dehidrocolesterol bajo radiación ultravioleta B.

Singularidad del this compound:

Análisis Bioquímico

Biochemical Properties

Lumisterol can be metabolized by CYP11A1, a member of the cytochrome P450 family of enzymes, through sequential hydroxylation of the side chain to produce various hydroxylated forms of this compound, including 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .

Cellular Effects

In human skin cells, this compound and its hydroxyderivatives have been shown to exert photoprotective effects . They induce intracellular free radical scavenging and attenuate and repair DNA damage . In particular, they have been found to inhibit the proliferation of human skin cells in a cell type-dependent fashion, with predominant effects on epidermal keratinocytes .

Molecular Mechanism

The molecular mechanisms of this compound action involve interactions with various biomolecules. For instance, this compound and its hydroxyderivatives have been found to interact favorably with the A-pocket of the vitamin D receptor (VDR), suggesting that they may act on this non-genomic VDR site . They also inhibit the transactivation activities of RORα and RORγ, two members of the nuclear receptor family of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound and its hydroxyderivatives on human skin cells have been studied over time in laboratory settings

Metabolic Pathways

This compound is involved in the vitamin D metabolic pathway . It is metabolized by CYP11A1 through sequential hydroxylation of the side chain to produce various hydroxylated forms of this compound .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El lumisterol se sintetiza típicamente mediante la conversión fotoquímica del 7-dehidrocolesterol. Cuando el 7-dehidrocolesterol se expone a la radiación ultravioleta B (longitudes de onda entre 280-320 nm), sufre una serie de reacciones. Inicialmente, forma previtamina D3, que luego se somete a isomerización térmica para formar vitamina D3. Con una exposición prolongada a la radiación ultravioleta B, la previtamina D3 puede isomerizarse aún más para formar this compound .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica la irradiación controlada con luz ultravioleta B del 7-dehidrocolesterol. El proceso se controla cuidadosamente para asegurar la conversión óptima del 7-dehidrocolesterol a this compound, minimizando la formación de otros subproductos como el tacisterol .

Análisis De Reacciones Químicas

Tipos de reacciones: El lumisterol se somete a diversas reacciones químicas, que incluyen:

Reducción: Aunque menos común, el this compound puede sufrir reacciones de reducción en condiciones específicas.

Sustitución: El this compound puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar en condiciones controladas.

Sustitución: Los nucleófilos fuertes como los reactivos organolíticos pueden facilitar las reacciones de sustitución.

Principales productos formados:

Comparación Con Compuestos Similares

Vitamin D3 (Cholecalciferol): Both lumisterol and vitamin D3 are produced from 7-dehydrocholesterol through ultraviolet B irradiation.

Tachysterol: Another photochemical product formed from 7-dehydrocholesterol under ultraviolet B radiation.

Uniqueness of this compound:

Photoprotective Properties: this compound and its derivatives exhibit unique photoprotective properties, including the induction of intracellular free radical scavenging and DNA repair.

Biological Activity: Hydroxylumisterols derived from this compound have distinct biological activities, such as inhibiting melanoma proliferation and stimulating keratinocyte differentiation.

Actividad Biológica

Lumisterol, a secosteroid and a precursor in the vitamin D metabolic pathway, has garnered attention for its diverse biological activities. This article examines the biological effects of this compound, particularly its role in skin health, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from 7-dehydrocholesterol (7DHC) upon exposure to ultraviolet (UV) radiation. Unlike its better-known counterpart, vitamin D3 (cholecalciferol), this compound is less studied but shows promising biological activities that could have implications for health and disease management.

1. Skin Health and Protection

Recent studies have shown that this compound and its hydroxylated derivatives exert protective effects on skin cells:

- Keratinocyte Differentiation : Hydroxylumisterols enhance keratinocyte differentiation, which is crucial for maintaining skin integrity and function. They stimulate gene expression related to keratinocyte maturation while inhibiting genes associated with cell proliferation in a cell-type-dependent manner .

- Protection Against DNA Damage : this compound metabolites protect skin cells against oxidative stress and DNA damage, potentially reducing the risk of skin cancers . This protective mechanism involves the activation of nuclear receptors such as the Vitamin D Receptor (VDR) and the Aryl Hydrocarbon Receptor (AhR) .

2. Anticancer Properties

This compound has been linked to anticancer activities:

- Inhibition of Melanoma Proliferation : In vitro studies demonstrated that this compound derivatives inhibit the proliferation of melanoma cell lines (e.g., A375 and SK-MEL-28) with varying efficacy. For instance, certain hydroxylumisterols showed IC50 values in the picomolar range for A375 cells .

- Mechanisms of Action : These compounds may act through multiple pathways, including inhibition of NF-κB signaling and modulation of cell cycle progression, leading to reduced cell migration and increased apoptosis in cancer cells .

3. Metabolic Effects

Research indicates that this compound impacts vitamin D metabolism:

- Interference with Vitamin D Levels : In animal models, high doses of this compound significantly reduced plasma levels of 25-hydroxyvitamin D3 and calcitriol, suggesting a regulatory role in vitamin D metabolism . This effect is accompanied by alterations in the expression of key enzymes involved in vitamin D synthesis and degradation, such as CYP27B1 and CYP24A1 .

Case Study 1: Skin Cell Proliferation

A study involving human epidermal samples highlighted that this compound derivatives inhibit the proliferation of epidermal keratinocytes while promoting differentiation. The findings suggest potential applications in dermatological therapies aimed at conditions characterized by abnormal keratinocyte growth .

Case Study 2: Anticancer Activity

In another investigation, this compound's effects on melanoma cells were assessed. The results indicated that specific hydroxylumisterols not only inhibited cell growth but also affected cell cycle dynamics, suggesting their potential as therapeutic agents against skin cancers .

Table 1: Concentrations of this compound and Its Precursors

| Sample Type | This compound Concentration | 7DHC Concentration |

|---|---|---|

| Human Serum | ~10 nM | ~55 nM |

| Human Epidermis | ~0.8 nM | 92 times higher than L3 |

Data extracted from human samples analyzed via LC/qTOF-MS .

Table 2: Effects of this compound on Melanoma Cell Lines

| Cell Line | IC50 (pM) | Proliferation Effect |

|---|---|---|

| A375 | <10 | Inhibition |

| SK-MEL-28 | >100 | Mild Increase |

Propiedades

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPQKQSNYMLRS-YAPGYIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878681 | |

| Record name | Lumisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-69-1 | |

| Record name | Lumisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumisterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-β,10-α-ergosta-5,7,22-trien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMISTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170D11Q82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.